molecular formula C25H28O12 B1200956 Chryso-obtusin glucoside CAS No. 96820-54-1

Chryso-obtusin glucoside

Cat. No. B1200956
CAS RN: 96820-54-1
M. Wt: 520.5 g/mol
InChI Key: QBFJCZWBSLFTEE-UWBHIVAPSA-N
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Description

Chryso-obtusin glucoside is an anthraquinone.

Scientific Research Applications

Inhibition of Protein Glycation and Aldose Reductase

Chryso-obtusin glucoside, among other compounds from Cassia tora, was evaluated for its inhibitory activity against advanced glycation end products (AGEs) formation and rat lens aldose reductase (RLAR). These findings suggest potential applications in managing complications related to diabetes and aging (Jang et al., 2007).

Amelioration of Lung Inflammatory Responses

A study highlighted the therapeutic potential of compounds like aurantio-obtusin and chryso-obtusin in treating lung inflammatory diseases. This is based on their significant inhibitory action on nitric oxide production in lipopolysaccharide-treated alveolar macrophages (Kwon et al., 2018).

NMR Spectral Analysis

The NMR spectra of several compounds including chryso-obtusin, obtained from Cassia tora, were analyzed. This study contributes to the understanding of the molecular structure and potential biological activities of these compounds (Choi et al., 1996).

Anti-Platelet Aggregation Properties

Research has identified chryso-obtusin glucoside as one of the compounds in Cassia obtusifolia with potential anti-platelet aggregation properties. This finding is significant for cardiovascular health and the prevention of thrombotic disorders (Yun-Choi et al., 1990).

Broad Pharmacological Properties

Cassia obtusifolia, containing chryso-obtusin and related compounds, has been noted for its wide range of pharmacological properties, including antidiabetic, antimicrobial, anti-inflammatory, and neuroprotective effects. These properties suggest potential therapeutic uses for chryso-obtusin glucoside in a variety of health conditions (Ali et al., 2021).

Antitumor Promoters

A study identified chryso-obtusin-6-glucoside as an active compound in the seeds of Cassia tora with antitumor-promoting activity. This highlights its potential in cancer prevention and therapy (Park & Kim, 2011).

Hepatoprotective Effects

Chryso-obtusin-2-O-β-d-glucoside was identified as one of the bioactive compounds in Cassia obtusifolia seeds exhibiting hepatoprotective effects. This suggests a role in protecting against liver damage (Ali et al., 2018).

properties

CAS RN

96820-54-1

Product Name

Chryso-obtusin glucoside

Molecular Formula

C25H28O12

Molecular Weight

520.5 g/mol

IUPAC Name

1,2,3,8-tetramethoxy-6-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C25H28O12/c1-9-6-10-14(18(29)15-11(16(10)27)7-12(32-2)22(33-3)24(15)35-5)23(34-4)21(9)37-25-20(31)19(30)17(28)13(8-26)36-25/h6-7,13,17,19-20,25-26,28,30-31H,8H2,1-5H3/t13-,17-,19+,20-,25+/m1/s1

InChI Key

QBFJCZWBSLFTEE-UWBHIVAPSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C(=O)C4=C(C(=C(C=C4C2=O)OC)OC)OC

SMILES

CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C(=C(C=C4C2=O)OC)OC)OC

Canonical SMILES

CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C(=C(C=C4C2=O)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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